![molecular formula C14H17N9O B2877635 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034370-00-6](/img/structure/B2877635.png)
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a highly specialized compound notable for its unique structure and potential applications across various scientific disciplines. This compound is characterized by a triazole and pyrrolidine moiety, which are often associated with significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, generally starting with readily available precursors. One synthetic route might include the following stages:
Formation of the triazole ring: : This can be achieved via a cycloaddition reaction involving azides and alkynes.
Incorporation of the pyrrolidine ring: : Utilizing nucleophilic substitution reactions where pyrrolidine substitutes a leaving group in the precursor compound.
Functionalization: : Various functional groups are introduced to complete the compound, typically involving reagents like amides or carbonyl compounds.
Industrial Production Methods
On an industrial scale, the production of 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide would likely employ automated batch reactors to ensure precision and efficiency. Optimal reaction conditions such as temperature, pressure, and solvent choices are meticulously controlled to maximize yield and purity.
化学反应分析
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : Potentially altering the functional groups attached to the core structure.
Reduction: : Modifying the electronic properties and potentially the bioactivity.
Substitution: : With various nucleophiles or electrophiles, leading to a broad range of derivatives.
Common Reagents and Conditions
Typical reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, and hydrogen gas in the presence of a palladium catalyst for reductions. Substitution reactions might involve alkyl halides, amines, or other reactive groups under conditions such as reflux in appropriate solvents.
Major Products
The products formed from these reactions can vary widely but might include:
Oxidized derivatives: : With enhanced or reduced biological activities.
Reduced analogs: : With different pharmacokinetics properties.
Substitution products: : Tailored for specific targets or enhanced solubility.
科学研究应用
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is versatile in its applications:
Chemistry: : Used as a building block for more complex molecules in organic synthesis.
Biology: : Potential use as a probe for studying biological pathways.
Medicine: : Investigated for its potential as a pharmaceutical agent, possibly as an anti-cancer or anti-microbial compound.
Industry: : Could be utilized in material science for the creation of novel materials with unique properties.
作用机制
The exact mechanism of action can depend on its specific application, but in a biological context, it often involves:
Interaction with enzymes: : Potentially inhibiting or modulating their activity.
Binding to DNA or RNA: : Affecting gene expression or protein synthesis.
Pathway involvement: : Interacting with specific signaling pathways to alter cellular responses.
相似化合物的比较
When compared with other compounds featuring the triazole or pyrrolidine groups, 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its combined structural motifs. Similar compounds might include:
1H-1,2,3-triazole derivatives: : Known for their stability and biological activity.
Pyrrolidine-based compounds: : Often associated with diverse pharmacological properties.
The uniqueness of this compound lies in its hybrid structure, offering a dual approach in its potential interactions and applications.
属性
IUPAC Name |
1-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N9O/c1-21-9-10(16-20-21)14(24)15-8-13-18-17-11-4-5-12(19-23(11)13)22-6-2-3-7-22/h4-5,9H,2-3,6-8H2,1H3,(H,15,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYOHLHQWWOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2877552.png)
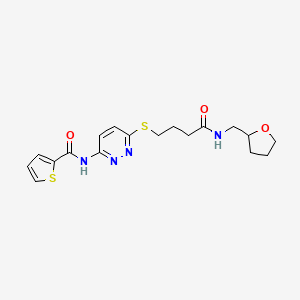
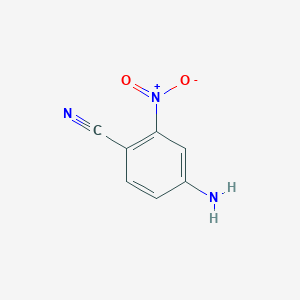
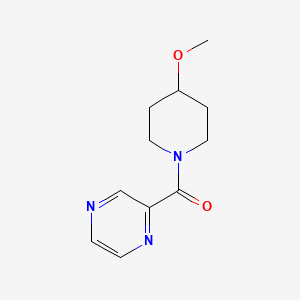
![1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2877556.png)
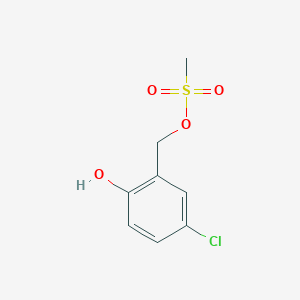
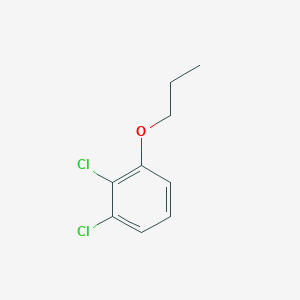
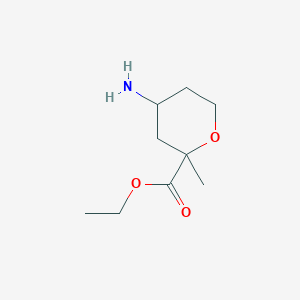
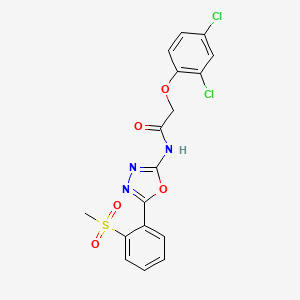
![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)
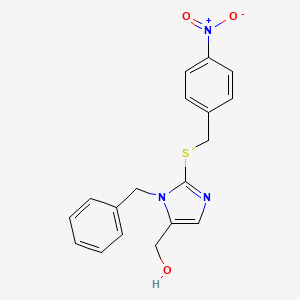
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2877570.png)
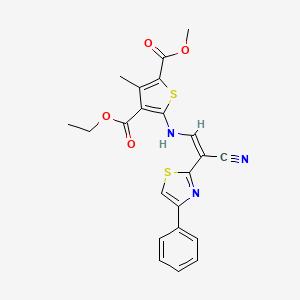
![4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine](/img/structure/B2877575.png)
